9-Phenylacridine
Overview
Description
9-Phenylacridine is a chemical compound . It is a derivative of acridine, a nitrogen-containing aromatic heterocycle . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
9-Phenylacridine can be synthesized via a two-step ortho-lithiation–cyclization sequence . In one study, 2-aminobenzophenone was combined with cyclohexanone in the presence of TBHP and TFA at 110 °C, resulting in 9-phenylacridine with a yield of 90–92% .Molecular Structure Analysis
The molecular formula of 9-Phenylacridine is C19H13N . It has an average mass of 255.313 Da and a monoisotopic mass of 255.104797 Da .Chemical Reactions Analysis
9-Phenylacridine can participate in various chemical reactions. For instance, it can be used in the formation of acridines from triarylcarbinols under acidic conditions . It can also be used in photoreactions with transition metal catalysts .Physical And Chemical Properties Analysis
9-Phenylacridine has a density of 1.2±0.1 g/cm3, a boiling point of 411.1±14.0 °C at 760 mmHg, and a flash point of 179.8±12.7 °C . It has a molar refractivity of 84.6±0.3 cm3 and a polar surface area of 13 Å2 .Scientific Research Applications
Photochemical Properties and Applications :
- 9-PA undergoes photoreduction under UV irradiation in methanol, making it significant for studies related to photoexcited states and fluorescence properties (Kikuchi et al., 1990).
- It is used in photochemical studies to understand the behavior of radicals formed by ultraviolet irradiation of acridine derivatives. The radicals formed are essential for understanding the mechanisms of various photochemical processes (Castellano et al., 1973).
Pharmacological Applications :
- 9-PA exhibits antitumor activity and can act as a photosensitizer with UVA radiation. It shows potential in photodynamic therapy due to its DNA binding ability and absorption in the ultraviolet range. The compound induces apoptotic death through mitochondria-mediated pathways and enhances intracellular ROS, indicating its promise as a cancer treatment agent (Hansda et al., 2020).
- Studies suggest its effectiveness in photosensitizing cells to UVA radiation by interacting with DNA, enhancing DNA damage, and sensitizing cells to killing through apoptosis (Hansda & Mitra, 2021).
Material Science and Chemical Analysis :
- The reductive metalation of 9-PA has been studied, revealing its reactivity and the potential to form various derivatives, which can be useful in synthesizing new materials or as intermediates in chemical reactions (Smith & Fogg, 1985).
- 9-PA is used in polymerizations, such as the photosensitized polymerization of methyl methacrylate, indicating its role in initiating or inhibiting polymerization processes. This application is significant for developing new polymeric materials with controlled properties (Braun & Studenroth, 1979).
Analytical Chemistry :
- Surface-enhanced Raman scattering of 9-PA has been reported, which is essential for understanding its adsorption behavior and for developing sensitive analytical methods based on Raman spectroscopy (Iliescu et al., 1994).
Electrochemistry and Catalysis :
- The electrochemical properties of 9-PA derivatives have been studied for their potential use in designing novel catalysts for molecular hydrogen production. This research is crucial for developing new energy materials and technologies (Okina et al., 2019).
Safety And Hazards
Future Directions
The development of new methods for the synthesis of acridines, including 9-Phenylacridine, remains a focus of intense research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is also a key area of future research .
properties
IUPAC Name |
9-phenylacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRFEWTWIPAXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870669 | |
Record name | Acridine, 9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenylacridine | |
CAS RN |
602-56-2 | |
Record name | 9-Phenylacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridine, 9-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 602-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridine, 9-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acridine, 9-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-phenylacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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